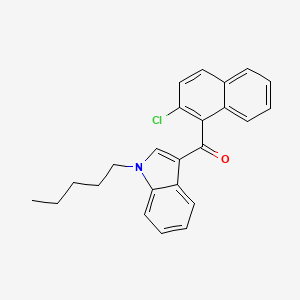

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

Properties

IUPAC Name |

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEFOXBSBQBQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017320 | |

| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-25-3 | |

| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 398 2-chloronaphthyl isomer typically involves the reaction of 2-chloronaphthalene with 1-pentyl-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired isomer. Common reagents used in this synthesis include organic solvents like dichloromethane and catalysts such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of JWH 398 2-chloronaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

JWH 398 2-chloronaphthyl isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine gas or nitration using nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

JWH 398 2-chloronaphthyl isomer has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.

Industry: Used in the development of new synthetic cannabinoids and related compounds

Mechanism of Action

The mechanism of action of JWH 398 2-chloronaphthyl isomer involves its binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various intracellular signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which contribute to its pharmacological effects .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of synthetic cannabinoids is highly sensitive to substituent positions and electronic properties. Below is a detailed comparison with key analogs:

Key Findings from Comparative Studies

- Substituent Position Matters : The target compound’s 2-chloro substitution on naphthalene distinguishes it from JWH-398 (4-Cl). Positional isomers often exhibit divergent receptor binding; chlorine at the 2-position may hinder steric interactions with CB1 compared to 4-Cl analogs .

- Halogen Effects : Chlorine increases binding affinity compared to methyl (JWH-122) or ethyl (JWH-210) groups due to its electron-withdrawing nature, enhancing dipole interactions with receptors .

Pharmacological and Toxicological Implications

- Potency: The target compound’s CB1 affinity is likely comparable to JWH-398 but higher than non-halogenated analogs like JWH-122.

- Metabolism : Chlorine substituents slow hepatic degradation, leading to prolonged psychoactive effects but also higher risks of cardiotoxicity and neurotoxicity .

Biological Activity

(2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound, structurally related to JWH-018, has garnered significant attention for its potential therapeutic applications and its interaction with cannabinoid receptors in the central nervous system.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClNO, with a molecular weight of 375.9 g/mol. Its structural characteristics include a chlorinated naphthalene ring and a pentyl-substituted indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H22ClNO |

| Molecular Weight | 375.9 g/mol |

| InChI | InChI=1S/C24H22ClNO/c1-2-3-6-14-26... |

| SMILES | O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |

The primary mechanism of action for this compound involves its agonistic activity at the cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Key Findings from Research Studies:

- Receptor Binding Affinity : Studies have shown that this compound exhibits a high binding affinity for CB1 receptors, similar to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

- Physiological Effects : In vivo studies on mice demonstrated significant physiological responses consistent with CB1 receptor activation, including hypothermia and catalepsy. The administration of this compound resulted in a notable drop in body temperature and other behavioral changes indicative of cannabimimetic activity .

- Toxicological Considerations : While research into the toxicological profile is still limited, initial findings suggest that high doses may lead to adverse effects similar to those observed with other synthetic cannabinoids .

Case Studies

Several case studies have explored the biological activity and effects of this compound:

Case Study 1: Behavioral Assessment in Mice

A study evaluated the effects of exposure to smoke from products containing this compound. Mice were exposed to a controlled dose and assessed for physiological responses such as hypothermia and catalepsy. The results confirmed significant alterations in behavior consistent with CB1 receptor activation .

Case Study 2: Quantification in Biological Tissues

Research has developed methods for quantifying this compound in biological tissues using high-pressure liquid chromatography coupled with mass spectrometry (HPLC/MS/MS). This methodology is critical for understanding the pharmacokinetics and potential accumulation of synthetic cannabinoids in biological systems .

Therapeutic Potential

The exploration of this compound extends beyond recreational use; it holds promise for therapeutic applications:

- Pain Management : Its interaction with cannabinoid receptors suggests potential use in analgesia.

- Anti-inflammatory Effects : Preliminary studies indicate that synthetic cannabinoids may possess anti-inflammatory properties, warranting further investigation into their clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a chloronaphthalene derivative reacts with a 1-pentylindole precursor in the presence of Lewis acid catalysts like AlCl₃ or ZnCl₂. Reaction temperature (typically 0–60°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios (e.g., 1:1.2 acyl chloride to indole) must be optimized to avoid side reactions like over-acylation or decomposition of the indole moiety .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and characterize intermediates (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone) using NMR and mass spectrometry .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Analytical Techniques :

- X-ray crystallography to resolve bond lengths and angles, particularly for the methanone bridge and chloro-naphthalene orientation .

- ¹H/¹³C NMR to verify substituent positions (e.g., chloro group at naphthalene C2, pentyl chain at indole N1) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvents and purification methods are suitable for isolating this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for solubility. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the ketone group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to remove unreacted starting materials or acyl chloride byproducts .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity) be resolved for this compound?

- Experimental Design :

- Compare assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, discrepancies may arise from differences in membrane permeability due to the pentyl chain’s lipophilicity .

- Use structural analogs (e.g., replacing the chloro group with methoxy or fluorine) to isolate electronic effects on bioactivity .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility across independent studies .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?

- Approach :

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like cannabinoid receptors, given the indole moiety’s similarity to endogenous ligands .

- DFT calculations to evaluate electron density distribution, particularly the electrophilicity of the methanone carbonyl group and chloro-substituent effects .

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Stability Testing :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ketone to a carboxylic acid) .

- Adjust buffer systems (e.g., phosphate buffer at pH 7.4 for in vitro assays) to minimize decomposition .

Safety and Regulatory Considerations

Q. What toxicity profiles should guide handling protocols for this compound?

- Toxicological Data : Refer to naphthalene derivatives’ hepatic and renal toxicity thresholds (e.g., LD₅₀ > 200 mg/kg in rodents) .

- Safety Measures : Use fume hoods, nitrile gloves, and PPE to prevent dermal/oral exposure. Store in airtight containers under inert gas (e.g., N₂) to avoid oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.